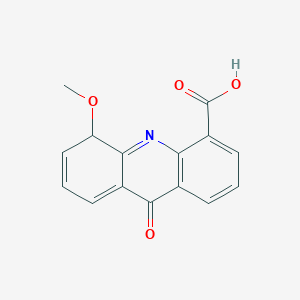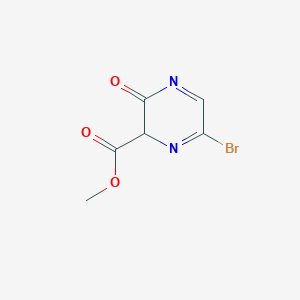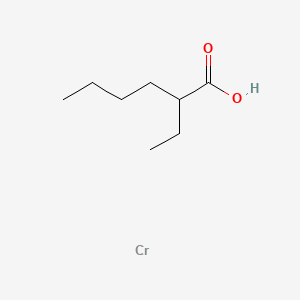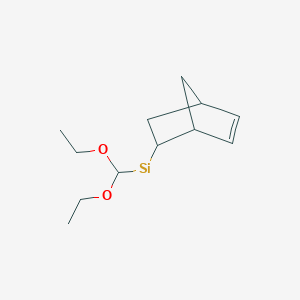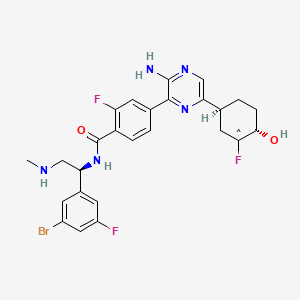
CID 156588599
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 156588599” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 156588599 typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods may include batch or continuous flow reactions, the use of high-pressure reactors, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
CID 156588599 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
CID 156588599 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions or cellular processes.
Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: this compound may be utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Mécanisme D'action
The mechanism of action of CID 156588599 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Propriétés
Formule moléculaire |
C26H26BrF3N5O2 |
|---|---|
Poids moléculaire |
577.4 g/mol |
InChI |
InChI=1S/C26H26BrF3N5O2/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13/h2,4,6-7,9-10,12-13,21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37)/t13-,21+,23-/m0/s1 |
Clé InChI |
MWDHWHYKMDBKDR-DFTDMARZSA-N |
SMILES isomérique |
CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C](C4)F)O)F |
SMILES canonique |
CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC([C](C4)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


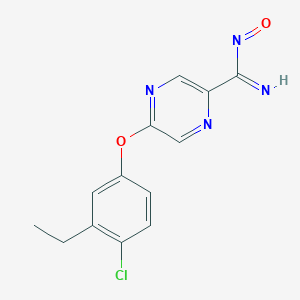
![(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid](/img/structure/B12351308.png)

![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12351331.png)

![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B12351355.png)
